molecular formula C10H8BrNO2 B15066355 Ethyl 3-bromo-5-cyanobenzoate

Ethyl 3-bromo-5-cyanobenzoate

Cat. No.: B15066355
M. Wt: 254.08 g/mol
InChI Key: DQAFALHWYUHJSI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and cyano groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-cyanobenzoate can be synthesized through several methods. One common method involves the bromination of ethyl benzoate followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The cyano group can be introduced using a cyanating agent like copper(I) cyanide under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst can reduce the cyano group.

    Oxidation: Strong oxidizing agents like KMnO4 or chromium trioxide (CrO3) can oxidize the ester group.

Major Products

Scientific Research Applications

Ethyl 3-bromo-5-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-cyanobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The bromine and cyano groups on the benzene ring influence its reactivity, making it suitable for nucleophilic substitution and other reactions. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

Ethyl 3-bromo-5-cyanobenzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-4-cyanobenzoate: Similar structure but with the cyano group at the 4-position instead of the 5-position.

    Ethyl 3-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of a cyano group.

    Ethyl 3-chloro-5-cyanobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-bromo-5-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFALHWYUHJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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